RP 70676
Description
Historical Discovery and Classification as a Potent Acyl-CoA:Cholesterol O-Acyl Transferase (ACAT) Inhibitor
RP 70676 was identified and reported as a potent and orally bioavailable inhibitor of acyl-CoA:cholesterol O-acyl transferase (ACAT) by M.J. Ashton and colleagues in 1992. wikipedia.orgcreative-proteomics.comnih.govebi.ac.ukcaymanchem.commedchemexpress.commolbiolcell.orgnih.gov This discovery marked a significant advancement in the field of lipid-modulating agents. The compound exhibits high potency across various species and tissues. For instance, it demonstrates IC50 values of 25 nM for rat ACAT and 44 nM for rabbit ACAT. wikipedia.orgmedchemexpress.commolbiolcell.orgnih.gov Its inhibitory effects extend to ACAT derived from other sources, including hamster liver ACAT with an IC50 of 21 nM, and human hepatic tissues with a mean IC50 of 44 nM. nih.govnih.gov In whole cell P388D murine macrophages, this compound shows an IC50 of 540 nM. nih.govnih.gov
Table 1: this compound ACAT Inhibitory Potency (IC50 Values)
| Source of ACAT Enzyme | IC50 (nM) | Reference |
| Rat ACAT | 25 | wikipedia.orgmolbiolcell.orgnih.gov |
| Rabbit ACAT | 44 | wikipedia.orgmolbiolcell.orgnih.gov |
| Rabbit Arterial ACAT | 40 | nih.govnih.gov |
| Hamster Liver ACAT | 21 | nih.govnih.gov |
| Human Hepatic Tissues | 44 (mean) | nih.govnih.gov |
| P388D Murine Macrophages (whole cell) | 540 | nih.govnih.gov |
Broad Significance of ACAT Inhibition in Lipid Homeostasis and Disease Pathophysiology
Acyl-CoA:cholesterol O-acyl transferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme primarily located in the endoplasmic reticulum that plays a crucial role in cholesterol metabolism. wikipedia.orgcreative-proteomics.comnih.govahajournals.orgcreative-proteomics.comfrontiersin.orgnih.govahajournals.org ACAT catalyzes the esterification of cholesterol, converting free cholesterol into cholesteryl esters by transferring a fatty acyl group from acyl-CoA to cholesterol. wikipedia.orgcreative-proteomics.comnih.govahajournals.orgcreative-proteomics.comfrontiersin.orgnih.govahajournals.org These cholesteryl esters are more hydrophobic and are stored in cytoplasmic lipid droplets within cells. creative-proteomics.comnih.govcreative-proteomics.comnih.gov This process is vital for protecting cells from the adverse effects of excess free cholesterol, which can be toxic. wikipedia.orgnih.govahajournals.orgcreative-proteomics.comnih.govahajournals.org
In mammals, two distinct ACAT genes, ACAT1 and ACAT2, have been identified, encoding two different enzymes with similar catalytic properties but unique tissue distributions and physiological roles. wikipedia.orgahajournals.orgcreative-proteomics.comfrontiersin.orgnih.govahajournals.orgahajournals.orgoup.comnih.gov ACAT1 is ubiquitously expressed in most tissues, including macrophages, adrenal glands, kidneys, and brain, where it is thought to be involved in macrophage foam-cell formation. ahajournals.orgcreative-proteomics.comahajournals.orgahajournals.orgoup.comnih.gov Conversely, ACAT2 is predominantly found in the liver (hepatocytes) and intestine (enterocytes), playing a critical role in intestinal cholesterol absorption and the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL). ahajournals.orgcreative-proteomics.comahajournals.orgahajournals.orgoup.comnih.gov
Inhibition of ACAT activity has significant implications for lipid homeostasis and disease pathophysiology. It is associated with decreased plasma cholesterol levels, primarily by suppressing intestinal cholesterol absorption and reducing the secretion of VLDL. ebi.ac.ukcreative-proteomics.com Furthermore, ACAT inhibition helps prevent the conversion of macrophages into foam cells within arterial walls, a key early event in the development of atherosclerosis. ebi.ac.ukahajournals.orgcreative-proteomics.comfrontiersin.org Consequently, ACAT inhibitors are extensively investigated as potential therapeutic agents for the treatment and prevention of cardiovascular diseases, including atherosclerosis and hypercholesterolemia. ebi.ac.ukahajournals.orgcreative-proteomics.comfrontiersin.org Beyond cardiovascular health, ACAT inhibitors are also being explored for their potential in managing other lipid-related conditions, including familial hypercholesterolemia, neurodegenerative diseases like Alzheimer's disease (by modulating brain cholesterol metabolism), and certain cancers, where altered cholesterol metabolism is observed in tumor cells. frontiersin.org ACAT inhibition can lead to an increase in free cholesterol accumulation in endoplasmic reticulum membranes, which in turn can influence the regulation of genes involved in cholesterol metabolism.
Positioning within the Class of Acyl-CoA:Cholesterol O-Acyl Transferase Inhibitors
This compound is recognized as a potent and systemically available compound within the broader class of ACAT inhibitors. wikipedia.orgcreative-proteomics.comnih.govebi.ac.ukcaymanchem.comnih.gov The development of ACAT inhibitors has been a significant area of research aimed at addressing hypercholesterolemia and atherosclerosis. This class of compounds exhibits structural diversity and includes various molecules that target ACAT activity. Examples of other ACAT inhibitors that have been studied include CI-976, avasimibe (B1665837) (CI-1011), NTE-122, F-1394, PD 132301-2, Penicillide, Enniatin B, Auraptene, YIC-C8-434, Pactimibe (B69775), Pyripyropene A, KF-17828, DuP-128, YM17E, and 447C88. ebi.ac.ukahajournals.orgahajournals.org While some inhibitors demonstrate selectivity for either ACAT1 (e.g., Pactimibe, avasimibe) or ACAT2 (e.g., Pyripyropene A), this compound has shown potent inhibitory activity across ACAT enzymes from various species and tissues, suggesting a broad-spectrum inhibitory profile. nih.govnih.govahajournals.org this compound was under development for hyperlipidemia, though its clinical trial status is currently listed as "terminated".
Structure
3D Structure
Properties
IUPAC Name |
1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4S/c1-19-18-20(2)29(28-19)16-10-5-11-17-30-25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPITLNVYVCTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms and Enzymatic Interactions of Rp 70676
Characterization of Acyl-CoA:Cholesterol O-Acyl Transferase (ACAT) Isozyme Inhibition by RP 70676
This compound functions as a potent inhibitor of ACAT, demonstrating its ability to interfere with the enzyme's activity across various species and tissue types. neobioscience.comnih.govwikipedia.org
Species-Specific ACAT Inhibition Potency
This compound exhibits varying inhibitory potencies against ACAT derived from different animal species and human tissues, as indicated by its half-maximal inhibitory concentration (IC50) values. The compound demonstrates strong inhibition across a range of biological sources. neobioscience.comwikipedia.org
Table 1: Species-Specific ACAT Inhibition Potency of this compound (IC50 Values)
| Species/Origin | Tissue/Cell Type | IC50 (nM) | Source |
| Rat | ACAT | 25 | neobioscience.comnih.govwikipedia.org |
| Rabbit | ACAT | 44 | neobioscience.comnih.govwikipedia.org |
| Hamster | Liver ACAT | 21 | neobioscience.comwikipedia.org |
| Human | Hepatic Tissues | 44 | neobioscience.comwikipedia.org |
| Rabbit | Arterial ACAT | 40 | neobioscience.comwikipedia.org |
| Rabbit (cholesterol-fed) | Intestine ACAT | 108 | neobioscience.comwikipedia.org |
| Murine | P388D Macrophages (whole cell) | 540 | neobioscience.comwikipedia.org |
Inhibition in Diverse Tissue Origins (e.g., hepatic, intestinal, arterial)
Beyond species-specific differences, this compound has been shown to effectively inhibit ACAT activity in various tissues, reflecting its broad impact on cholesterol esterification processes throughout the body. This includes significant inhibition in hepatic, intestinal, and arterial tissues. neobioscience.comwikipedia.org Its ability to reduce the accumulation of both cholesterol and cholesteryl ester in rabbit aorta and thoracic artery highlights its activity in arterial tissues.
Influence on Cholesteryl Ester Biosynthesis and Accumulation
The primary mechanism of action of this compound revolves around its inhibitory effect on ACAT, an enzyme central to the biosynthesis and intracellular accumulation of cholesteryl esters.
Inhibition of Intracellular Cholesteryl Ester Formation
ACAT catalyzes the intracellular formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoA. By inhibiting ACAT, this compound directly interferes with this process, leading to a reduction in the synthesis of cholesteryl esters within cells. Research has demonstrated that this compound reduces the accumulation of cholesterol and cholesterol ester in the aorta and thoracic artery of rabbits. This anti-accumulative effect is a direct consequence of its ACAT inhibitory activity, which limits the esterification of free cholesterol into its storage form.
Impact on Lipid Acyl-CoA Substrate Utilization
Acyl-CoA:cholesterol O-acyl transferase (ACAT) utilizes fatty acyl-CoA as one of its key substrates for the esterification of cholesterol. Consequently, the inhibition of ACAT by this compound directly reduces the cellular consumption of lipid acyl-CoA specifically for the purpose of cholesteryl ester synthesis. This action diverts the acyl-CoA away from this particular metabolic pathway. However, the available literature does not provide detailed findings on this compound's direct impact on other pathways of lipid acyl-CoA utilization, such as those involved in triglyceride synthesis or β-oxidation. Its primary influence on lipid acyl-CoA substrate utilization is understood through its direct inhibition of ACAT-mediated cholesteryl ester formation.
Cellular and Subcellular Modulations of Lipid Metabolism
The inhibition of ACAT by this compound directly influences cellular and subcellular lipid metabolism, primarily by modulating cholesterol esterification and storage. By impeding ACAT activity, this compound reduces the intracellular formation of cholesteryl esters medchemexpress.comneobioscience.com. This action has significant implications for how cells handle both exogenous (dietary) and endogenous cholesterol.
At the cellular level, ACAT inhibition by compounds like this compound is known to play a key role in reducing the absorption of dietary cholesterol in the intestine medchemexpress.comneobioscience.com. This means that less cholesterol is esterified and packaged for transport into the bloodstream from the gut. Furthermore, within arterial tissue, the accumulation of cholesterol in monocyte-derived macrophages, leading to foam cell formation, is a critical early step in the development of atherosclerosis neobioscience.com. By inhibiting ACAT, this compound can directly impact this process, thereby reducing the storage of cholesteryl esters within these cells neobioscience.com. This mechanism suggests a direct antiatherogenic potential for ACAT inhibitors neobioscience.com.
Research findings indicate that this compound has demonstrated a reduction in plasma and arterial cholesterol levels in rabbits. This observed hypocholesterolemic activity, coupled with its antiatherosclerotic effects in animal models, highlights the compound's capacity to modulate lipid metabolism at a systemic level by influencing cellular processes neobioscience.com. The ability of this compound to interfere with intracellular cholesterol esterification pathways positions it as a valuable tool for understanding and potentially addressing dyslipidemias and cholesterol accumulation disorders.
Preclinical Efficacy and Biological Activities of Rp 70676
In Vitro Studies on Cellular and Microsomal Models
In vitro investigations have demonstrated the inhibitory effects of RP 70676 across various cellular and microsomal models, highlighting its potential as an ACAT inhibitor.
Inhibition of ACAT in Isolated Liver Microsomes
This compound exhibits potent inhibitory activity against ACAT derived from a range of tissues and species, including humans. Its inhibitory concentrations (IC50 values) vary depending on the source of the ACAT enzyme. For instance, it shows an IC50 of 25 nM for rat ACAT and 44 nM for rabbit ACAT. chemsrc.commedchemexpress.com The compound is also a potent inhibitor of rabbit arterial ACAT, with an IC50 of 40 nM. chemsrc.com In human hepatic tissues, the mean IC50 is reported to be 44 nM. chemsrc.com The lowest IC50 value observed is 21 nM for hamster liver ACAT, while the highest is 108 nM for the enzyme from the intestine of cholesterol-fed rabbits. chemsrc.com
Table 1: IC50 Values of this compound on ACAT from Various Tissues and Species
| Tissue/Species Source | IC50 (nM) |
| Hamster Liver ACAT | 21 |
| Rat ACAT | 25 |
| Rabbit Arterial ACAT | 40 |
| Human Hepatic Tissues | 44 |
| Rabbit ACAT | 44 |
| Cholesterol-fed Rabbit Intestine ACAT | 108 |
Effects on Cholesterol Esterification in Macrophage Cell Lines
Beyond microsomal preparations, this compound has shown efficacy in inhibiting cholesterol esterification within whole cell models, particularly macrophage cell lines. In P388D murine macrophages, the compound demonstrates an IC50 of 540 nM. chemsrc.commedchemexpress.com The accumulation of cholesteryl esters in macrophages is an early event in atherosclerosis development, suggesting that ACAT inhibition could have a direct antiatherogenic potential. ahajournals.org
Efficacy in Whole Cell Assays
The effectiveness of this compound extends to whole cell assays, where it has been confirmed as an effective inhibitor. Its activity in P388D murine macrophages, with an IC50 of 540 nM, underscores its ability to modulate cholesterol esterification in a cellular context relevant to disease pathogenesis. chemsrc.commedchemexpress.com
In Vivo Pharmacological Interventions and Outcomes
In vivo studies have further elucidated the pharmacological interventions and beneficial outcomes associated with this compound, particularly in animal models of dyslipidemia and atherosclerosis.
Efficacy in Animal Models of Dyslipidemia
This compound has demonstrated systemic availability and efficacy in animal models. In New Zealand White (NZW) rabbits, an oral dose of 10 mg/kg of this compound was well absorbed, leading to significant plasma levels of the parent compound up to 6 hours post-administration. chemsrc.comresearchgate.net This systemic absorption contributes to its observed hypocholesterolemic effects in cholesterol-fed rabbits. researchgate.netcaymanchem.com
Anti-Atherosclerotic Effects in Established Animal Models
A key finding from in vivo research is the anti-atherosclerotic potential of this compound. In cholesterol-fed rabbits, this compound was shown to reduce the accumulation of both cholesterol and cholesterol ester in the rabbit aorta and thoracic artery. researchgate.netcaymanchem.com This reduction in arterial lipid accumulation is a direct consequence of its ACAT inhibitory activity, which prevents the excessive storage of cholesterol in arterial wall cells, including macrophages, thereby contributing to its anti-atherosclerotic effects. ahajournals.org
Modulation of Plasma Lipoprotein Profiles
This compound has been shown to reduce plasma cholesterol levels axonmedchem.com. The mechanism by which ACAT inhibitors, including this compound, modulate plasma lipoprotein profiles primarily involves a decrease in intestinal cholesterol absorption ahajournals.org. For systemically available inhibitors like this compound, a reduction in the secretion of VLDL apolipoprotein B (apoB) from the liver may also contribute to their cholesterol-lowering effects ahajournals.org. This dual action can lead to changes in lipoprotein composition, potentially making them less atherogenic ahajournals.org.
Prevention and Reduction of Arterial Wall Lipid and Cholesteryl Ester Accumulation
This compound demonstrates efficacy in reducing arterial cholesterol levels in rabbits axonmedchem.com. The inhibition of ACAT by compounds like this compound can attenuate the accumulation of lipids, particularly cholesteryl esters, within the arterial wall ahajournals.org. This is significant because ACAT is involved in the esterification and storage of cholesteryl esters within monocyte-derived macrophages, which are key components of atherosclerotic lesions ahajournals.org. Studies with other ACAT inhibitors have shown a reduction in atherosclerotic lesion areas and a decrease in cholesteryl ester enrichment in the arterial wall in animal models of atherosclerosis ahajournals.org. Additionally, ACAT inhibition can lead to a reduction in monocyte adhesion to endothelial cells, an early and critical step in the development of atherosclerosis ahajournals.org.
Assessment of Systemic Bioavailability in Preclinical Species
This compound is characterized as an orally and systemically available compound wikipedia.orgaxonmedchem.com. This indicates that, following oral administration, the compound is absorbed into the systemic circulation and distributed throughout the body to exert its pharmacological effects. The systemic availability of this compound is a crucial characteristic for its potential therapeutic application as it allows for convenient oral dosing axonmedchem.com. While the compound is reported to be orally and systemically available based on preclinical studies, specific quantitative bioavailability values (e.g., percentage of absorbed dose reaching systemic circulation) in various preclinical species were not detailed in the readily available literature. This compound was noted to have been terminated for hyperlipidemia idrblab.net.
Preclinical Efficacy: ACAT IC50 Values for this compound wikipedia.orgaxonmedchem.comuniprot.orgarchive.org
| Species/Tissue | ACAT IC50 (nM) |
| Rat ACAT | 25 |
| Rabbit ACAT | 44 |
| Rabbit Arterial ACAT | 40 |
| Hamster Liver ACAT | 21 |
| Human Hepatic Tissues | 44 (mean) |
| Murine Macrophages (P388D1 whole cell) | 540 |
Therapeutic Implications and Potential Clinical Relevance
Role in the Management of Hypercholesterolemia
Hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood, is a major risk factor for atherosclerotic cardiovascular disease. The enzyme ACAT is central to the process of cholesterol esterification in various cells, including those in the liver and intestines which are involved in lipoprotein synthesis and dietary cholesterol absorption. vrn.nl
There are two primary isoforms of this enzyme: ACAT1, found in numerous cell types, and ACAT2, which is predominantly active in the intestine and liver. vrn.nl By inhibiting ACAT, a compound like RP 70676 can theoretically influence cholesterol levels in several ways:
Inhibition of ACAT2 in the intestines can reduce the absorption of dietary cholesterol.
Inhibition of ACAT2 in the liver can decrease the assembly and secretion of very low-density lipoproteins (VLDL), a precursor to low-density lipoproteins (LDL) or "bad cholesterol."
Inhibition of ACAT1 within the arterial wall could prevent the accumulation of cholesteryl esters in macrophages, a key step in the development of atherosclerosis. vrn.nlahajournals.org
Therefore, by blocking the esterification of cholesterol, this compound has the potential to modulate lipoprotein metabolism and reduce the cellular accumulation of stored cholesterol, which are key objectives in the management of hypercholesterolemia.
Contribution to Atherosclerosis Pathogenesis and Regression
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. The formation of these plaques is a complex process involving lipids, macrophages, and smooth muscle cells. ACAT inhibition has been a significant area of research for its potential to halt or reverse this process.
Attenuation of Arterial Foam Cell Formation
A hallmark of early atherosclerosis is the formation of "foam cells," which are typically macrophages that have engulfed excessive amounts of cholesterol-rich lipoproteins. wikipedia.org Inside the macrophage, free cholesterol from these lipoproteins is converted into cholesteryl esters by the enzyme ACAT1. nih.govsci-hub.se This esterification process allows the cell to store large amounts of cholesterol in lipid droplets, leading to the characteristic "foamy" appearance.
During the development of atherosclerosis, the expression of ACAT1 is often increased. nih.govsci-hub.se This leads to the massive deposition of both free and esterified cholesterol in macrophages, driving their transformation into foam cells. nih.gov These foam cells are a primary component of the fatty streaks that mark the initial stages of atherosclerotic lesions. frontiersin.org
By directly inhibiting ACAT1, this compound can block this critical storage step. Preventing the conversion of free cholesterol to cholesteryl esters limits the capacity of macrophages to accumulate lipids, thereby attenuating foam cell formation and potentially slowing the progression of atherosclerotic plaques. nih.gov
Potential for Influencing Atherosclerotic Plaque Stability
The stability of an atherosclerotic plaque is a critical determinant of its clinical risk. Unstable plaques are prone to rupture, which can trigger a heart attack or stroke. A key feature of these vulnerable plaques is a large, lipid-rich necrotic core covered by a thin fibrous cap. This core is largely composed of cholesteryl esters and debris from dead foam cells.
By inhibiting the synthesis of cholesteryl esters, ACAT inhibition has the potential to reduce the size of this lipid core. Studies with other ACAT inhibitors have shown that this mechanism can lead to a decrease in macrophage content and an increase in collagen within the plaque, features that are associated with greater plaque stability. ahajournals.org While complete ACAT1 deficiency has been linked to potential toxicity from free cholesterol buildup, partial and controlled inhibition may offer a way to favorably remodel lesions without adverse effects. nih.gov Therefore, a compound like this compound could theoretically contribute to the stabilization of existing atherosclerotic plaques by altering their composition.
Investigation of Therapeutic Potential Beyond Cardiovascular Disease
The role of ACAT in cholesterol metabolism has prompted research into its inhibition for diseases beyond the cardiovascular system, including neurodegenerative disorders and cancer.
Hypothesized Application in Alzheimer's Disease
Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. nih.gov Evidence suggests a strong link between cholesterol metabolism and the production of these toxic Aβ peptides. curealz.org The enzyme ACAT1, by regulating the balance between free cholesterol and stored cholesteryl esters, influences the distribution of cholesterol within brain cells. benthamdirect.com
Research has shown that inhibiting ACAT can significantly reduce the generation of Aβ and decrease the accumulation of amyloid plaques in animal models of Alzheimer's disease. nih.govcurealz.org This effect is thought to occur because altering cellular cholesterol distribution can impact the processing of the amyloid precursor protein (APP), from which Aβ is derived. Given these findings, ACAT inhibitors like this compound have been proposed as a potential therapeutic strategy for the prevention and treatment of Alzheimer's disease. benthamdirect.comcurealz.org
Role of ACAT Inhibition in Cancer Research Contexts
Altered cholesterol metabolism has been identified as a critical feature of many types of cancer. nih.govresearchgate.net Cancer cells often exhibit increased uptake and storage of cholesterol, which they use to build cell membranes and support rapid proliferation. Overexpression of ACAT1 and a subsequent accumulation of cholesteryl esters have been observed in various cancers, including prostate, breast, and pancreatic cancer. iiarjournals.orgiiarjournals.org
Targeting this metabolic pathway has emerged as a promising anti-cancer strategy. Pharmacological inhibition of ACAT has been shown to:
Suppress cancer cell proliferation, migration, and invasion. iiarjournals.orgiiarjournals.org
Induce cancer cell apoptosis by causing an increase in intracellular free cholesterol to toxic levels. nih.govfrontiersin.org
Enhance anti-tumor immunity by reprogramming the cholesterol metabolism of CD8+ T cells, thereby improving their ability to fight the tumor. nih.govfrontiersin.org
The investigation of ACAT inhibitors in oncology suggests that compounds with the mechanism of action of this compound could have a role in future cancer therapies, potentially in combination with other treatments like immunotherapy. nih.gov
Research Data on this compound
The potency of an inhibitor is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit a biological process by 50%.
Compounds Mentioned
Compound this compound: An Unidentified Agent in Lipid Metabolism
Initial investigations to gather information on the chemical compound designated as "this compound" have yielded no specific results. This designation does not correspond to any publicly documented chemical entity in scientific literature or chemical databases. Consequently, a detailed analysis of its therapeutic implications and its role in lipid metabolism and homeostasis, as requested, cannot be provided at this time.
The broader context of lipid metabolism and its therapeutic manipulation is a vast and active area of research. The intricate balance of lipids, or lipid homeostasis, is crucial for cellular function, energy storage, and signaling. Disruptions in these pathways are known to be central to a wide range of diseases, including cardiovascular conditions, metabolic syndrome, and certain cancers.
Therapeutic strategies targeting lipid metabolism often involve modulating the activity of key enzymes or receptors involved in lipid synthesis, transport, and breakdown. Research in this field is continually identifying novel molecular targets and developing new chemical entities to address unmet medical needs.
Without specific information on the structure, mechanism of action, or biological targets of "this compound," any discussion of its potential clinical relevance or its broader implications for lipid metabolism would be purely speculative. Further information identifying the specific nature of this compound is required to proceed with a scientifically accurate and informative analysis.
Challenges, Future Research Directions, and Translational Aspects
Addressing Specificity and Selectivity Challenges Among ACAT Isozymes
Mammals possess two distinct ACAT isozymes, ACAT1 and ACAT2, each with unique tissue expression patterns and physiological roles. ACAT1 is ubiquitously expressed, notably in macrophages where it contributes to cholesteryl ester accumulation in foam cells, a hallmark of atherosclerosis. Conversely, ACAT2 is predominantly found in the liver and intestine, playing a significant role in cholesterol absorption and lipoprotein formation.
The challenge in ACAT inhibition lies in achieving isoform-specific selectivity. Early, non-selective ACAT inhibitors, or those primarily inhibiting ACAT1, have faced difficulties in clinical trials for atherosclerosis. Global ACAT inhibition, particularly of ACAT1, can lead to an excess of free cholesterol within cells, potentially causing cytotoxicity and proinflammatory effects that may not be beneficial for conditions like atherosclerosis. For instance, avasimibe (B1665837) and pactimibe (B69775), which are non-selective or lack ACAT2 selectivity, failed to demonstrate significant improvement in atheroma volume in human clinical trials and, in some cases, led to increased major cardiovascular events.
While RP 70676 is described as a potent ACAT inhibitor across various species and tissues, including human hepatic tissues nih.govamazonaws.com, specific detailed data on its selectivity profile between ACAT1 and ACAT2 is not prominently available in the provided research findings. The experience with other ACAT inhibitors underscores the critical need for developing compounds with high selectivity for ACAT2, as ACAT2-selective inhibition has consistently shown antiatherosclerotic activity in preclinical models without the detrimental effects associated with ACAT1 inhibition. Future research for ACAT inhibitors, including potential re-evaluation of compounds like this compound, must prioritize a comprehensive understanding of their isoform selectivity to mitigate adverse outcomes and maximize therapeutic benefits.
Comprehensive Assessment of Potential Off-Target Effects and Associated Biological Pathways
The complex and ubiquitous role of cholesterol in various physiological processes necessitates a comprehensive assessment of potential off-target effects for any ACAT inhibitor. Inhibition of ACAT can impact diverse biological pathways beyond direct cholesterol esterification. For example, other ACAT inhibitors, such as avasimibe, have been found to activate the human pregnane (B1235032) X receptor and induce CYP3A4, CYP2C9, and CYP2B6 enzymes, which could increase the catabolism of other drugs, including protective ones like statins. Another ACAT inhibitor, PD 132301-2, exhibited adrenal toxicity in animal models, leading to decreased plasma cortisol and impaired mitochondrial function in adrenocortical cells.
While this compound was noted to be well-absorbed in rabbits and reduced cholesterol levels nih.govbio-fount.com, specific detailed research findings regarding its off-target effects or interactions with other biological pathways are not explicitly provided in the available information. The termination of this compound's development for hyperlipidaemia cmdm.twuni-goettingen.de suggests that unstated challenges, potentially including off-target effects or an unfavorable safety profile, may have contributed to this decision. Future research for ACAT inhibitors must involve rigorous preclinical and clinical studies to thoroughly characterize their off-target activity, assess potential interactions with other metabolic pathways, and identify any associated toxicities to ensure a favorable risk-benefit profile.
Development of Advanced and Clinically Predictive Preclinical Models
This compound demonstrated efficacy in preclinical animal models, such as reducing plasma and arterial cholesterol levels in cholesterol-fed rabbits. bio-fount.commetabolomicsworkbench.org Many ACAT inhibitors have shown promising results in ameliorating atherosclerosis development in various animal models. However, a significant translational gap has been observed, where positive outcomes in animal models have not consistently translated into clinical success in humans. This highlights the limitations of current preclinical models in accurately predicting human responses to ACAT inhibition.
The "ACAT model" mentioned in some contexts refers to the Advanced Compartmental and Transit (ACAT) model within pharmacokinetic simulation software like GastroPlus, which is used for predicting oral drug absorption and disposition based on in vitro data and in silico properties. While useful for pharmacokinetic predictions, this is distinct from biological preclinical models that simulate disease pathology.
Future research needs to focus on developing more advanced and clinically predictive biological preclinical models. This could involve the use of humanized animal models, more complex in vitro systems that better mimic human physiology and disease states (e.g., advanced cell culture models of human macrophages or liver cells), or organ-on-a-chip technologies. Such models should aim to capture the nuances of human cholesterol metabolism, ACAT isoform distribution and function, and potential off-target interactions, thereby improving the predictability of clinical outcomes for novel ACAT inhibitors.
Exploration of this compound in Combination Therapies for Enhanced Efficacy
The concept of combination therapy has been explored for ACAT inhibitors to enhance efficacy and potentially overcome limitations of monotherapy. Combining ACAT inhibitors with other lipid-lowering agents, such as statins (HMG-CoA reductase inhibitors), has been proposed as a strategy to potentiate anti-atherosclerotic effects. amazonaws.com Studies in animal models have investigated the combined effect of ACAT inhibitors and statins, suggesting a more adequate strategy than using an ACAT inhibitor alone. amazonaws.com For example, avasimibe has been studied in combination with 5-fluorouracil (B62378) in colorectal cancer models, showing a stronger inhibitory effect on cell viability.
This compound has been identified as a potential component in combination therapies within patent applications, alongside other therapeutic agents for conditions like hyperlipidaemia, atherosclerosis, and chronic heart disease. However, specific detailed research findings or clinical trial data on this compound in combination therapies are not explicitly available in the provided search results.
Future research could explore specific combination regimens involving this compound, particularly if its selectivity and safety profiles are better characterized. The rationale for such combinations would be to achieve synergistic therapeutic effects, target multiple pathways involved in disease progression, or mitigate potential compensatory mechanisms that might limit the efficacy of a single agent. Careful consideration of potential drug-drug interactions and cumulative adverse effects would be paramount in designing and evaluating such combination strategies.
Translational Insights from this compound Research to Broader ACAT Inhibitor Development
The research on this compound provides valuable translational insights for the broader development of ACAT inhibitors. This compound emerged as a potent and orally bioavailable ACAT inhibitor, demonstrating its ability to reduce cholesterol levels in preclinical rabbit models. nih.govbio-fount.commetabolomicsworkbench.orgepa.gov This initial promise positioned it as a candidate for treating hyperlipidaemia.
However, the subsequent termination of its development for hyperlipidaemia cmdm.twuni-goettingen.de underscores a critical lesson learned from the ACAT inhibitor class: preclinical efficacy does not guarantee clinical success. This aligns with the broader experience where other ACAT inhibitors, such as pactimibe and avasimibe, despite showing promise in animal studies, failed to demonstrate significant clinical benefits in human trials for atherosclerosis and, in some instances, showed increased risk.
The translational insights from this compound and other ACAT inhibitors highlight several key areas for future development:
Isoform Selectivity: The importance of selectively targeting ACAT2 over ACAT1 has become a major focus, as ACAT1 inhibition may lead to detrimental effects due to free cholesterol accumulation in certain cell types.
Comprehensive Safety Profiling: The termination of this compound's development and the observed toxicities or off-target effects of other ACAT inhibitors emphasize the need for thorough safety assessments, including potential interactions with other metabolic pathways and long-term effects.
Predictive Preclinical Models: The disparity between preclinical and clinical outcomes necessitates the development and validation of more physiologically relevant and clinically predictive preclinical models to better forecast human efficacy and safety.
Understanding Disease Pathophysiology: A deeper understanding of the precise role of ACAT isoforms in specific disease pathologies (e.g., atherosclerosis, cancer, Alzheimer's disease) is crucial to identify appropriate therapeutic windows and patient populations.
Q & A
What is the primary biochemical mechanism of RP 70676, and how does it inform experimental design in metabolic disease studies?
Answer : this compound is a potent inhibitor of Acyl-CoA Cholesterol Acyltransferase (ACAT), an enzyme critical for intracellular cholesterol esterification. Its IC50 values are 25 nM (rat ACAT) and 44 nM (rabbit ACAT) . In metabolic research, this mechanism is leveraged to study cholesterol trafficking, atherosclerosis, and lipid droplet formation.
Methodological Guidance :
- Use in vitro ACAT activity assays with radiolabeled cholesterol to validate inhibition efficacy.
- For in vivo models, administer this compound intraperitoneally (typical dose: 10–50 mg/kg/day) in high-fat-diet-induced atherosclerosis models. Monitor plasma cholesterol esters via HPLC .
How can researchers resolve contradictions in reported IC50 values of this compound across species?
Answer : Discrepancies in IC50 values (e.g., rat vs. rabbit ACAT) may arise from species-specific ACAT isoforms or assay conditions (e.g., substrate concentration, pH).
Methodological Guidance :
- Perform orthogonal assays (e.g., fluorescence-based ACAT activity tests) to confirm potency.
- Compare isoform expression levels (ACAT1 vs. ACAT2) using qPCR or Western blot in target tissues .
What advanced techniques are recommended to assess this compound’s off-target effects in mutagenesis studies?
Answer : this compound’s role in lethal mutagenesis involves genome delocalization, leading to viral extinction via error catastrophe .
Methodological Guidance :
- Use deep sequencing (e.g., Illumina MiSeq) to quantify mutation rates in viral populations treated with this compound.
- Combine with in silico models (e.g., quasispecies theory) to predict threshold mutagenesis levels required for extinction .
How should researchers integrate this compound into studies exploring synergies with lipid metabolism pathways?
Answer : this compound’s ACAT inhibition alters cellular free cholesterol pools, impacting downstream pathways like mTOR signaling or LDL receptor expression.
Methodological Guidance :
- Co-administer with statins (e.g., Rosuvastatin) in hepatocyte models. Measure synergistic effects on LDL uptake via flow cytometry.
- Use RNA-seq to identify transcriptomic changes in cholesterol biosynthesis genes (e.g., HMG-CoA reductase) .
What ethical and technical considerations apply when using this compound in human pluripotent stem cell (hPSC) research?
Answer : hPSC studies require approval from institutional ethics committees (e.g., University of Melbourne Human Ethics Committee #0605017) .
Methodological Guidance :
- Validate this compound’s cytotoxicity thresholds in hPSC-derived sensory neurons via MTT assays.
- Ensure compliance with Good Laboratory Practice (GLP) for data reproducibility .
How can this compound be utilized in agricultural biotechnology applications, such as lignocellulose degradation?
Answer : this compound enhances fungal degradation of wheat straw by penetrating plant cell walls during solid-state fermentation (SSF) .
Methodological Guidance :
- Optimize SSF conditions (e.g., 10 g/L milled wheat straw, 30-day culture) and measure cellulose digestibility via reducing sugar assays.
- Use TEM immunogold labeling to visualize this compound’s localization in fungal hyphae .
What strategies mitigate data variability in this compound’s effects across cancer models (e.g., breast cancer vs. hepatocellular carcinoma)?
Answer : Tissue-specific ACAT expression and lipid microenvironments influence this compound’s efficacy.
Methodological Guidance :
- Profile lipid droplet content via Oil Red O staining in tumor biopsies pre/post-treatment.
- Compare ACAT1/2 isoform dominance using immunohistochemistry .
How should contradictory findings between theoretical models and experimental results on this compound’s mutagenic thresholds be addressed?
Answer : Theoretical models predicting "flattest" fitness landscapes may conflict with observed extinction thresholds due to oversimplified assumptions about sequence space .
Methodological Guidance :
- Validate models with empirical mutation rate data from in vitro viral passage experiments.
- Apply Bayesian statistics to reconcile model predictions with observed lethal mutagenesis thresholds .
Table 1: Key Experimental Parameters for this compound Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
